3-Methylcoumarin

Hepatotoxicity Drug metabolism Coumarin toxicology

3-Methylcoumarin (C₁₀H₈O₂, MW 160.17 g/mol) is a simple monomethyl-substituted coumarin in which a methyl group occupies the C-3 position of the α-pyrone ring. It is a white crystalline solid with a melting point of 91 °C, boiling point of 292.5 °C, and logP of approximately 2.1.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 2445-82-1
Cat. No. B3415547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylcoumarin
CAS2445-82-1
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2OC1=O
InChIInChI=1S/C10H8O2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3
InChIKeyVIIIJFZJKFXOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylcoumarin (CAS 2445-82-1) – Core Physicochemical Identity and Sourcing Baseline


3-Methylcoumarin (C₁₀H₈O₂, MW 160.17 g/mol) is a simple monomethyl-substituted coumarin in which a methyl group occupies the C-3 position of the α-pyrone ring. It is a white crystalline solid with a melting point of 91 °C, boiling point of 292.5 °C, and logP of approximately 2.1 . The compound is soluble in common organic solvents and exhibits the characteristic blue fluorescence of the coumarin class, making it a useful marker in biological assays [1]. Industrially, it is produced via condensation of salicylaldehyde with propionic anhydride and serves both as a fragrance ingredient and as a versatile synthetic intermediate .

Why 3-Methylcoumarin Cannot Be Replaced by Unsubstituted Coumarin or Positional Isomers


Although coumarin and its simple methyl derivatives share the same molecular formula (C₁₀H₈O₂), the position of the methyl substituent dramatically alters the biological handling and safety profile. Unsubstituted coumarin is hepatotoxic in rats because it undergoes cytochrome P450-mediated bioactivation to a reactive coumarin 3,4-epoxide intermediate [1]. In contrast, 3‑methyl substitution blocks epoxide formation at the 3‑position, resulting in markedly reduced in vivo liver toxicity [1][2]. Furthermore, the 3‑methyl group increases lipophilicity (logP ~2.1 vs. ~1.39 for coumarin) and raises the melting point (91 °C vs. 68–70 °C), which alters solubility, formulation behaviour and membrane permeability relative to the parent compound and positional isomers such as 4‑methylcoumarin [3]. These differences mean that coumarin, 4‑methylcoumarin, or 6‑methylcoumarin cannot be interchangeably substituted without changing the toxicological, pharmacokinetic, and physicochemical outcomes of the application.

Quantitative Evidence Differentiating 3-Methylcoumarin from Closest Analogs


Reduced In Vivo Hepatotoxicity vs. Unsubstituted Coumarin via Blocked 3,4-Epoxide Formation

In a direct in vivo comparison in male Sprague‑Dawley rats, coumarin administered as a single i.p. dose of 1 mmol/kg body weight produced clear histological centrilobular necrosis after 24 h, whereas 3‑methylcoumarin (3‑MC) at the equivalent 1 mmol/kg dose was much less toxic and did not produce hepatic necrosis [1]. The molecular basis was confirmed by separate studies showing that 3‑ and/or 4‑methyl substitution prevents formation of the toxic coumarin 3,4‑epoxide intermediate, as evidenced by molecular orbital calculations and the absence of elevated plasma transaminase activities in 3‑MC‑treated animals [2]. This directly contrasts with coumarin, where dose‑related hepatic necrosis and marked elevations of ALT and AST are observed [2].

Hepatotoxicity Drug metabolism Coumarin toxicology

Increased Lipophilicity (logP) Relative to Parent Coumarin

The logP (octanol‑water partition coefficient) of 3‑methylcoumarin is predicted as 2.1 by RDKit [1], whereas the experimentally measured logP of unsubstituted coumarin is 1.39 [2]. The +0.71 log unit increase reflects the hydrophobic contribution of the C‑3 methyl group. Higher logP is expected to enhance passive membrane permeability and may alter tissue distribution, an important consideration when selecting a coumarin scaffold for cell‑based assays or prodrug design.

Lipophilicity Membrane permeability Drug design

Elevated Melting Point vs. Coumarin for Thermal Stability in Formulation

3‑Methylcoumarin melts at 91 °C, whereas the parent coumarin melts at 68–70 °C [1]. This >20 °C increase in melting point reflects stronger intermolecular interactions in the crystal lattice conferred by the C‑3 methyl substituent. The higher melting point can improve thermal stability during processing and storage, and may influence the choice of formulation (e.g., solid dispersion, hot‑melt extrusion) where a higher‑melting active is desirable.

Thermal stability Formulation science Solid-state properties

Microwave‑Assisted Synthesis Yield (91–97%) vs. Classic Thermal Yield (55%) – Procurement Cost Advantage

In a direct comparison of synthetic routes to 3‑methylcoumarin, the reaction of salicylaldehyde with propionic anhydride catalysed by anhydrous K₂CO₃ gave a yield of only 55% under classic thermal conditions, but the yield increased to 91–97% when the same reaction was performed under microwave irradiation . This substantial 36–42 percentage point improvement reduces raw material waste and energy consumption, directly lowering the cost of goods for quantities from gram to multi‑kilogram scale.

Synthetic efficiency Green chemistry Process chemistry

Preferential Inhibition of TCPTP Over α‑Glucosidase and PTP1B vs. 3,5‑Dimethylcoumarin Congeners

In a panel of three diabetes‑related enzymes assayed at a single concentration of 200 μM, 3‑methylcoumarin (compound 7) inhibited T‑cell protein tyrosine phosphatase (TCPTP) by 25.9 ± 2.4%, but showed only 12.0 ± 3.7% inhibition of α‑glucosidase and 13.6 ± 3.9% inhibition of PTP1B [1]. In contrast, the structurally related 3,5‑dimethylcoumarins (compounds 1–6, 8–11) displayed distinctly different selectivity profiles; for example, compound 1 inhibited PTP1B by 26.2% while inhibiting TCPTP by merely 5.0% [1]. This indicates that the monomethyl substitution at C‑3 alone yields a different target‑engagement pattern compared to the 3,5‑dimethylated analogs.

Phosphatase inhibition Enzyme selectivity Antidiabetic screening

Recommended Procurement Scenarios for 3-Methylcoumarin Based on Evidence‑Based Differentiation


In Vivo Studies Requiring Reduced Hepatotoxic Liability

When a coumarin scaffold is needed for repeated‑dose in vivo pharmacology or toxicology experiments, 3‑methylcoumarin is the preferred choice over unsubstituted coumarin because it avoids the liver necrotic effects associated with coumarin 3,4‑epoxide formation [1]. At a dose of 1 mmol/kg i.p., coumarin produces clear centrilobular necrosis while 3‑methylcoumarin does not cause hepatocyte damage [1]. This safety differentiation is critical for protocols where hepatic integrity must be maintained.

Cell‑Based Assays Requiring Enhanced Membrane Permeability

For intracellular target engagement or cell‑based fluorescence assays, 3‑methylcoumarin’s higher logP (2.1 vs. 1.39 for coumarin) predicts superior passive membrane permeability [2]. This advantage is particularly relevant when the coumarin must cross lipid bilayers without the aid of transfection or permeabilisation agents, making 3‑methylcoumarin the logical procurement choice over the more polar parent coumarin.

Formulation Development Requiring Thermal Processing (Hot‑Melt Extrusion, Spray Drying)

In formulation workflows that involve elevated temperatures, the melting point gap of >20 °C between 3‑methylcoumarin (91 °C) and coumarin (68–70 °C) translates to greater thermal robustness . This reduces the risk of melting, phase separation, or polymorphic transformation during hot‑melt extrusion, spray‑drying, or accelerated stability testing, thereby simplifying process development and ensuring batch‑to‑batch consistency.

Selective TCPTP Inhibitor Screening Cascades

Biochemical screening programs targeting TCPTP with selectivity over PTP1B and α‑glucosidase should incorporate 3‑methylcoumarin as a reference scaffold. At 200 μM, 3‑methylcoumarin inhibits TCPTP by 25.9% while leaving α‑glucosidase and PTP1B relatively unaffected (12.0% and 13.6%, respectively), a selectivity profile that distinguishes it from 3,5‑dimethylcongeners [3]. Medicinal chemistry efforts can build on this inherent selectivity to develop more potent and specific TCPTP inhibitors.

Quote Request

Request a Quote for 3-Methylcoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.